molecular formula C22H15N3 B13146132 1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline CAS No. 62356-28-9

1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline

Cat. No.: B13146132
CAS No.: 62356-28-9
M. Wt: 321.4 g/mol
InChI Key: NBDPNRITSYGWPM-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) and Fused Heterocyclic Scaffolds in Chemical Sciences

Fused heterocyclic compounds, which feature two or more fused rings with at least one being heterocyclic, are a critical class of organic molecules. airo.co.in Their unique structural characteristics make them highly valuable in medicinal chemistry and drug discovery. airo.co.in These compounds exhibit a wide array of biological activities, including antibacterial, antiviral, antifungal, anticancer, and antimalarial properties. airo.co.in The fusion of heterocyclic rings often results in rigid, planar structures that can interact more efficiently with biological targets, enhancing their stability and biological activity compared to their non-fused counterparts. ias.ac.in

The quinoxaline nucleus, a bicyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a prominent example of a privileged scaffold in medicinal chemistry. nih.govsapub.org Quinoxaline derivatives are known to possess a broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. sapub.orgbenthamscience.comudayton.edu Beyond their medicinal applications, these scaffolds are also important in materials science, with applications in the design of functional materials like organic semiconductors and catalysts due to their electronic and optical properties. ias.ac.in The versatility and potent biological activity of quinoxaline and other fused heterocyclic systems have made them a major focus of synthetic and medicinal chemistry research. ijpsr.com

Historical Context of Pyrrolo[2,3-B]quinoxaline Research

The study of quinoxaline and its fused derivatives has a history spanning several decades. A foundational and widely used method for synthesizing the basic quinoxaline structure is the condensation reaction between an aromatic diamine, specifically an o-phenylenediamine (B120857), and an α-dicarbonyl compound. sapub.org This method, while effective, has traditionally required high temperatures and the use of a strong acid catalyst. nih.gov Over the years, research has focused on developing more efficient and environmentally friendly synthetic routes. nih.gov

The synthesis of fused pyrroloquinoxaline systems, such as the related pyrrolo[1,2-a]quinoxalines, was first reported by Cheeseman and Tuck in 1966. mdpi.com This marked a significant step in the exploration of more complex, fused heterocyclic structures based on the quinoxaline core. mdpi.com Early synthetic strategies for pyrrolo[2,3-b]quinoxalines often involved methods like the palladium-mediated intramolecular ring closure of 2-alkynyl-3-trifluoroacetamidoquinoxalines. nih.gov More recent developments have focused on creating faster and more efficient synthetic pathways, such as the use of ultrasound irradiation to accelerate reaction times. nih.gov The historical progression of research in this area reflects a continuous effort to refine synthetic methodologies, moving towards greener chemistry and the creation of novel derivatives with enhanced properties. nih.govresearchgate.net

Current Research Landscape and Future Directions for 1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline Analogs

Current research into analogs of this compound is vibrant, with a significant focus on their potential biological activities. Synthetic pyrrolo[2,3-b]quinoxalines are recognized for their potential as anticancer agents, antibiotics, and antioxidants. nih.gov

A notable area of investigation involves the synthesis and evaluation of derivatives for their antioxidant properties. For instance, a study on ethyl this compound-3-carboxylate, an analog of the title compound, demonstrated its potential as a radical scavenger. nih.gov The antioxidant activity of this and other similar compounds was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov

Antioxidant Activity of a this compound Analog
CompoundAssayKey Finding
Ethyl this compound-3-carboxylateDPPH radical scavengingDemonstrated the greatest potential as a radical scavenger among the tested derivatives. nih.gov

Beyond antioxidant activity, the broader class of pyrrolo[2,3-b]quinoxaline derivatives is being explored for other therapeutic applications. Research has shown that various substituted pyrrolo[2,3-b]quinoxalines exhibit antiproliferative activity against several human cancer cell lines, as well as antibacterial properties. researchgate.netconsensus.app For example, certain 2-substituted pyrrolo[2,3-b]quinoxalines have been investigated for their potential to inhibit TNF-α, which could be relevant in attenuating the cytokine storm associated with conditions like COVID-19. nih.govresearchgate.net

Biological Activities of Substituted Pyrrolo[2,3-b]quinoxaline Derivatives
Derivative ClassBiological Activity InvestigatedExample Finding
3-chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-onesAntitumor and antibacterialShowed anti-proliferative activity against tested cancer cell lines and inhibitory activity against E. coli and B. spizizenii. researchgate.netconsensus.app
2-substituted pyrrolo[2,3-b]quinoxalinesInhibition of TNF-αCompounds with aryl moieties at the C-2 position showed promising inhibition (>70%). nih.gov

Future research is expected to continue exploring the synthesis of novel this compound analogs with diverse substituents to further probe their structure-activity relationships. The development of more efficient, one-pot, and multicomponent reaction strategies will be crucial for generating libraries of these compounds for biological screening. globethesis.com Furthermore, the unique photophysical properties of related fused quinoxaline systems, such as pyrrolo[1,2-a]quinoxalines, suggest that analogs of this compound could also be investigated for applications in materials science, for example, as components in organic light-emitting diodes (OLEDs) or as fluorescent probes. acs.orgnih.govbohrium.comresearchgate.net The continued exploration of this chemical scaffold holds significant promise for both medicinal chemistry and materials science. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62356-28-9

Molecular Formula

C22H15N3

Molecular Weight

321.4 g/mol

IUPAC Name

1,2-diphenylpyrrolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H15N3/c1-3-9-16(10-4-1)21-15-20-22(25(21)17-11-5-2-6-12-17)24-19-14-8-7-13-18(19)23-20/h1-15H

InChI Key

NBDPNRITSYGWPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC4=CC=CC=C4N=C3N2C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,2 Diphenyl 1h Pyrrolo 2,3 B Quinoxaline and Derivatives

Classical Synthetic Approaches

Traditional methods for constructing the pyrrolo[2,3-b]quinoxaline scaffold primarily rely on condensation and cyclization reactions. These well-established techniques form the foundation of synthetic strategies for this class of compounds.

Condensation Reactions Utilizing o-Phenylenediamine (B120857) Derivatives

A cornerstone in the synthesis of quinoxaline-based structures is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. sapub.orgencyclopedia.pubnih.govpharmacyinfoline.com This facile and widely used method is instrumental in forming the quinoxaline (B1680401) core of the target molecule. sapub.org For the synthesis of 1,2-Diphenyl-1H-pyrrolo[2,3-b]quinoxaline, a common precursor is 2,3-dichloroquinoxaline (B139996), which can be prepared from the condensation of o-phenylenediamine and oxalic acid. nih.govpharmacyinfoline.com

The general principle involves the reaction of an o-phenylenediamine derivative with an appropriate α-dicarbonyl compound, such as benzil, to yield a 2,3-diphenylquinoxaline. pharmacyinfoline.com The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid under reflux conditions. pharmacyinfoline.com Variations of this method include the use of microwave irradiation to accelerate the reaction. sapub.org The versatility of this approach allows for the introduction of various substituents on the benzene (B151609) ring of the o-phenylenediamine, leading to a diverse range of quinoxaline derivatives.

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis
o-Phenylenediamine DerivativeDicarbonyl CompoundReaction ConditionsProductYield (%)Reference
o-phenylenediaminebenzilEthanol, Reflux2,3-diphenylquinoxalineNot specified pharmacyinfoline.com
o-phenylenediamineglyoxalAcetonitrile, Ni-nanoparticlesquinoxalineNot specified sapub.org
o-phenylenediaminebenzilbentonite K-10, Ethanol, RT2,3-diphenylquinoxaline95% encyclopedia.pub

Cyclization Reactions for Pyrrolo Ring Formation

Following the formation of the quinoxaline core, the subsequent step involves the construction of the fused pyrrole (B145914) ring. Intramolecular cyclization is a key strategy to achieve this. beilstein-journals.org For instance, N-alkyne-substituted pyrrole esters can undergo cyclization to form fused heterocyclic systems. beilstein-journals.org In the context of pyrrolo[2,3-b]quinoxalines, this often involves the cyclization of a precursor containing a suitably positioned amino group and an alkyne or a related functional group.

One approach involves the reaction of a 2-amino-3-chloroquinoxaline derivative with a terminal alkyne. The subsequent intramolecular cyclization leads to the formation of the pyrrolo[2,3-b]quinoxaline ring system. The nature of the substituents on both the quinoxaline and the alkyne can be varied to produce a library of derivatives.

Modern Catalytic Synthetic Protocols

Contemporary synthetic chemistry has seen a surge in the use of transition metal catalysts to facilitate the construction of complex molecules under milder conditions and with greater efficiency.

Transition Metal-Catalyzed Reactions

Palladium and copper catalysts have proven to be particularly effective in the synthesis of pyrrolo[2,3-b]quinoxalines. These catalysts enable a range of cross-coupling and annulation reactions that are central to modern synthetic strategies.

Palladium-catalyzed reactions, such as the Heck coupling, have been employed for the regioselective synthesis of 1-alkyl-2-aryl-3-acyl pyrrolo[2,3-b]quinoxalines. researchgate.net This method involves the reaction of N-alkyl/benzyl-3-chloroquinoxaline-2-amines with chalcones, catalyzed by Pd(OAc)2 in the presence of a base like KOtBu. researchgate.net This process combines a Heck coupling with a subsequent heteroannulation step to construct the fused pyrrole ring in a single operation. researchgate.net This approach offers good to high yields of the desired products. researchgate.net

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. researchgate.netrsc.org This reaction is instrumental in synthesizing 2-alkynylquinoxaline precursors, which are key intermediates for the subsequent cyclization to form the pyrrolo[2,3-b]quinoxaline ring. researchgate.netshahroodut.ac.ir

For example, N-alkyl-3-chloroquinoxaline-2-amines can be coupled with propargyl bromide in the presence of Pd/Cu catalysts to synthesize pyrrolo[2,3-b]quinoxaline-2-carbaldehydes. researchgate.net In some cases, the Sonogashira coupling can be part of a one-pot cascade process, providing an efficient route to 2,3-disubstituted pyrrolo[2,3-b]quinoxalines. researchgate.net The reaction of 2,3-dichloroquinoxaline with various primary alkylamines affords 2-alkylamino-3-chloroquinoxalines, which can then be treated with acetylenic alcohols in the presence of bis(triphenylphosphine)palladium (B8599230) chloride and cuprous iodide to yield N-substituted pyrrolo[2,3-b]quinoxalines. shahroodut.ac.ir

Table 2: Examples of Palladium-Catalyzed Reactions for Pyrrolo[2,3-b]quinoxaline Synthesis
Starting Material 1Starting Material 2Catalyst/ReagentsReaction TypeProductYield (%)Reference
N-alkyl/benzyl-3-chloroquinoxaline-2-aminesChalconesPd(OAc)2, KOtBu, DMSOHeck coupling/heteroannulation1-alkyl-2-aryl-3-acyl pyrrolo[2,3-b]quinoxalinesGood to high researchgate.net
N-alkyl-3-chloroquinoxaline-2-aminesPropargyl bromidePdCl2(PPh3)2, CuISonogashira couplingpyrrolo[2,3-b]quinoxaline-2-carbaldehydesNot specified researchgate.net
2-alkylamino-3-chloroquinoxalinesAcetylenic alcoholsPd(PPh3)2Cl2, CuI, MorpholineSonogashira coupling/cyclization2-acetyl/2-formyl-N-substituted pyrrolo[2,3-b]quinoxalinesHigh shahroodut.ac.ir
Gold-Catalyzed Intramolecular Hydroamination

Gold catalysis has emerged as a powerful tool for the synthesis of complex nitrogen-containing heterocycles. Specifically, gold-catalyzed intramolecular hydroamination provides an efficient route to functionalized pyrrolo[1,2,3-de]quinoxalines, which are structurally related to the pyrrolo[2,3-b]quinoxaline core. nih.govmdpi.com This method involves the cyclization of suitably substituted N-alkynyl indoles. nih.govmdpi.com The reaction proceeds under mild conditions and demonstrates compatibility with a variety of functional groups, including halogens, alkoxyl, cyano, ketone, and ester groups, affording the target compounds in good to high yields. nih.govmdpi.com

The process is highly selective, exclusively promoting the 6-exo-dig cyclization product, which subsequently isomerizes to form the final stable compound. nih.govmdpi.com Studies have shown that a cationic gold complex is a likely intermediate in a tandem process of hydroamination and hydroarylation between pyrrole-substituted anilines and alkynes to yield substituted pyrrolo[1,2-a]quinoxalines. nih.gov The reactions are typically carried out in solvents like toluene (B28343) at elevated temperatures. nih.gov

A proposed mechanism for the formation of related 3H-pyrrolo-[1,2,3-de] quinoxalines involves several key steps:

Activation of the alkyne by the gold catalyst.

Nucleophilic attack of the amino group onto the activated alkyne (hydroamination).

Formation of the 6-exo-dig cyclization product.

Isomerization to the final, more stable aromatic system. mdpi.com

Research has focused on optimizing conditions for these reactions, with detailed screening of various gold catalysts, ligands, and solvents to maximize yields. nih.gov

Metal-Free Synthetic Procedures

In response to the environmental and economic concerns associated with heavy metal catalysts, metal-free synthetic procedures have been developed. A notable method for the synthesis of ethyl 1,2-disubstituted-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylates involves the condensation of o-phenylenediamine with 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones. researchgate.net This reaction proceeds in glacial acetic acid, avoiding the need for any toxic metal catalysts. researchgate.net

The proposed mechanism for this synthesis involves the tautomerization of the 3-hydroxy-3-pyrroline-2-one to its keto tautomer (a 2,3-dioxopyrrolidine derivative) in the acidic medium. researchgate.net This is followed by a nucleophilic addition reaction with o-phenylenediamine, leading to the formation of the pyrrolo[2,3-b]quinoxaline scaffold. researchgate.net

For related isomers, such as pyrrolo[1,2-a]quinoxalines, metal-free approaches include reactions mediated by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) oxoammonium salts. researchgate.net Another efficient, metal-free protocol for related structures utilizes molecular iodine (I₂) as a readily available and non-toxic catalyst, with DMSO as the oxidant, to achieve a cascade coupling reaction. rsc.org

Green Chemistry Approaches in Pyrrolo[2,3-B]quinoxaline Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of quinoxaline derivatives to minimize environmental impact. ekb.egijirt.org These approaches focus on the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. ijirt.orgresearchgate.net

Key green strategies applicable to pyrrolo[2,3-b]quinoxaline synthesis include:

Use of Green Solvents: Reactions are conducted in environmentally benign solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG), replacing hazardous organic solvents. researchgate.netunisi.it

Catalyst-Free Reactions: As mentioned, condensation reactions in glacial acetic acid provide a metal-free and thus greener alternative. researchgate.net

Heterogeneous Catalysis: The use of recyclable solid catalysts like phosphate-based fertilizers (MAP, DAP, TSP) simplifies product purification and reduces waste. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic waves are employed to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. ijirt.orgresearchgate.netresearchgate.net

Surfactant Catalysis: In the synthesis of related pyrrolo[1,2-a]quinoxalines, the surfactant p-dodecylbenzenesulfonic acid (p-DBSA) has been used as a catalyst in mild solvents like water and ethanol, allowing reactions to proceed at room temperature with high yields. unisi.it

These methods aim to create more sustainable and efficient synthetic pathways to this important class of heterocyclic compounds. ekb.eg

Advanced Synthetic Techniques

Multi-component Reactions (MCRs) for Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools for generating molecular diversity. mdpi.com They are highly valued for their efficiency, atom economy, and ability to construct complex molecules in a convergent manner. mdpi.com

For the synthesis of related pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, one-pot three-component reactions have been successfully developed. researchgate.netdocumentsdelivered.com One such strategy involves the reaction of o-phenylenediamines, 2-alkoxy-2,3-dihydrofurans, and ketones. documentsdelivered.com Another approach reacts 1,2-diamines with dibenzoylacetylene (B1330223) and dialkyl acetylenedicarboxylates in the presence of ethyl bromopyruvate in water, offering a green and efficient route to the pyrrolo[1,2-a]quinoxaline core. researchgate.net These MCRs allow for the facile introduction of various substituents, leading to a diverse library of compounds from readily available starting materials.

One-Pot Synthetic Strategies

One-pot syntheses, which involve multiple sequential reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction.

An effective one-pot method for synthesizing thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, which are close analogues of the target scaffold, has been developed. nih.gov This strategy involves a sequence of Buchwald–Hartwig cross-coupling followed by an annulation through intramolecular oxidative cyclodehydrogenation. The final cyclization is achieved by treating the reaction mixture with a solution of concentrated hydrochloric acid in ethanol, using air as the oxidant. This one-pot process provides the target polycyclic compounds in good yields. nih.gov

For the related pyrrolo[1,2-a]quinoxaline system, an iodine-catalyzed one-pot synthesis via sp³ and sp² C–H cross-dehydrogenative coupling has been reported, using DMSO as an oxidant in a metal-free process. rsc.org Another innovative one-pot method involves an iron-promoted aryl nitro reduction and aerobic oxidation of alcohols, creating a cascade of reactions that lead to the final heterocyclic product. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction parameters is a critical aspect of synthetic chemistry to maximize product yield, minimize reaction time, and ensure process safety and sustainability. For the synthesis of pyrroloquinoxaline derivatives, extensive efforts have been made to fine-tune reaction conditions.

In the gold-catalyzed synthesis of related 3H-pyrrolo-[1,2,3-de]quinoxalines, a systematic screening of catalysts, solvents, and temperatures was performed. nih.gov The study found that using a specific gold catalyst, JPAu(CH₃CN)SbF₆, in dichloromethane (B109758) (CH₂Cl₂) at 40 °C gave the highest yields. nih.gov

Table 1: Optimization of Gold-Catalyzed Synthesis of a Pyrroloquinoxaline Derivative nih.gov
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1AuClCH₂Cl₂40240
2AuCl₃CH₂Cl₂40240
3Ph₃PAuCl/AgSbF₆CH₂Cl₂402455
4JP-AuCl/AgSbF₆CH₂Cl₂40195
5JP-AuCl/AgSbF₆Toluene40280
6JP-AuCl/AgSbF₆CH₃CN40185
7JP-AuCl/AgSbF₆CH₂Cl₂25392

Metal-free approaches have also been optimized. For the synthesis of 2,3-diphenyl quinoxaline, various green techniques such as grinding, reflux, and stirring were compared, with some methods achieving yields between 80-96% in significantly shorter reaction times (3-30 minutes). researchgate.net

A high-throughput screening method using microdroplet-assisted reactions combined with mass spectrometry has been demonstrated for optimizing the synthesis of quinoxaline derivatives. nih.gov This technique allows for the rapid screening of multiple parameters, such as reactant flow rate, spray voltage, and distance to the mass spectrometer inlet, to quickly identify the conditions that provide the highest reaction speed and yield. nih.gov For the model reaction of benzene-1,2-diamine and 1,2-indanedione, this microdroplet approach achieved a 90% conversion rate in milliseconds without a catalyst. nih.gov

Table 2: Yields of Gold-Catalyzed Synthesis for Various Pyrroloquinoxaline Derivatives nih.gov
SubstrateProductTime (h)Yield (%)
1a 2a 195
1b 2b 190
1c 2c 180
1d 2d 1.585
1e 2e 196
1f 2f 192
1g 2g 188
1h 2h 189

Reactions were carried out with 0.25 mmol of substrate in 1.0 mL of CH₂Cl₂ in the presence of 0.02 equiv of JPAu(CH₃CN)SbF₆. nih.gov

Derivatization Strategies for Structural Modification of this compound

Introduction of Substituents for Structure-Activity Relationship Studies

A key strategy for elucidating the structure-activity relationships of this compound derivatives involves the systematic introduction of substituents onto the N-phenyl and C-phenyl rings. These modifications can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Detailed research into the antioxidant properties of a series of ethyl 1,2-disubstituted-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylates has provided valuable insights into their SAR. The antioxidant capacity of these compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with the results indicating that the electronic nature of the substituents on the phenyl rings plays a crucial role in their activity. nih.gov

The parent compound, ethyl this compound-3-carboxylate, demonstrated notable potential as a radical scavenger. nih.gov Further studies on this scaffold revealed that the introduction of electron-donating or electron-withdrawing groups at the para-position of the phenyl rings modulates the antioxidant activity. For instance, the presence of a methyl group on the C2-phenyl ring was found to be beneficial for the radical scavenging capacity. In contrast, the introduction of a methoxy (B1213986) group on the N1-phenyl ring resulted in a slight decrease in activity compared to the unsubstituted parent compound. nih.gov

The following interactive data table summarizes the reported DPPH radical scavenging activity for a series of this compound derivatives, highlighting the impact of different substitution patterns on their antioxidant potential.

Table 1: Structure-Activity Relationship of this compound Derivatives as Antioxidant Agents

Compound R1 R2 IC50 (mM) for DPPH Scavenging Activity
Ethyl this compound-3-carboxylate H H 0.283
Ethyl 1-(4-methoxyphenyl)-2-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate OCH3 H 0.325

Functionalization of the Pyrrolo[2,3-b]quinoxaline Core

Functionalization of the pyrrolo[2,3-b]quinoxaline core is a versatile strategy to introduce a wide range of chemical diversity and to fine-tune the pharmacological profile of these compounds. While many synthetic methods build the core with desired substituents already in place, post-synthetic modifications of the heterocyclic system offer an alternative and flexible approach to new derivatives.

One of the primary sites for functionalization is the nitrogen atom of the pyrrole ring (N-4). The presence of a secondary amine in the 1H-pyrrolo[2,3-b]quinoxaline system allows for reactions such as N-alkylation and N-acylation. These modifications can alter the lipophilicity, solubility, and metabolic stability of the parent compound, as well as introduce new points of interaction with biological targets. Although specific examples of N-alkylation on the this compound are not extensively reported, the general reactivity of the pyrrole nitrogen suggests that it can be readily alkylated using various alkyl halides in the presence of a suitable base.

Another approach to functionalizing the core is through electrophilic substitution reactions on the electron-rich pyrrole ring. However, the reactivity of the pyrrolo[2,3-b]quinoxaline system towards electrophiles must be carefully considered, as the quinoxaline moiety is electron-deficient and can influence the regioselectivity of the reaction.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the quinoxaline portion of the molecule. nih.gov These methods typically involve the use of a halogenated pyrrolo[2,3-b]quinoxaline precursor, which can then be subjected to a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This strategy allows for the synthesis of a diverse array of derivatives with substituents at specific positions on the quinoxaline ring, which can be crucial for optimizing biological activity. For instance, a palladium-catalyzed approach has been utilized in the synthesis of substituted pyrrolo[2,3-b]quinoxalines starting from allyl-3-chloroquinoxaline-2-ylamine.

The following data table provides an overview of potential functionalization strategies for the pyrrolo[2,3-b]quinoxaline core, based on the general reactivity of this heterocyclic system.

Table 2: Potential Functionalization Strategies for the Pyrrolo[2,3-b]quinoxaline Core

Reaction Type Position(s) Reagents and Conditions Potential Products
N-Alkylation N-4 Alkyl halide, Base (e.g., NaH, K2CO3) 4-Alkyl-1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxalines
N-Acylation N-4 Acyl chloride or anhydride, Base 4-Acyl-1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxalines
Halogenation Pyrrole or Quinoxaline Ring Halogenating agent (e.g., NBS, NCS) Halo-substituted 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxalines

Reaction Mechanisms and Mechanistic Investigations of Pyrrolo 2,3 B Quinoxaline Formation

Proposed Mechanistic Pathways for Ring Closure and Annulation

Several mechanistic pathways have been proposed for the formation of the pyrrolo[2,3-b]quinoxaline core. The specific route is largely dependent on the chosen starting materials and reaction conditions.

One prominent mechanism involves the condensation of a 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one with an o-phenylenediamine (B120857) derivative. nih.govrsc.org This pathway begins with a reversible reaction at the 3-position of the pyrrolin-2,3-dione ring to form an imine intermediate. nih.gov This is followed by an intramolecular nucleophilic addition, which creates the central heterocyclic ring. The final step is an oxidative dehydrogenation, facilitated by atmospheric oxygen, to yield the aromatic pyrrolo[2,3-b]quinoxaline system. nih.govrsc.org

Another well-documented approach is a copper-catalyzed, one-pot, three-step sequence involving 3-alkynyl-2-chloroquinoxalines and a sulfinamide, which serves as an ammonia (B1221849) surrogate. nih.gov A plausible mechanism suggests three distinct Cu(II)-catalyzed cycles:

C-N Coupling: The chloro group of the quinoxaline (B1680401) is activated by coordination with the Cu(II) species, facilitating its displacement by the sulfinamide reactant. nih.gov

Cyclization: The copper catalyst then activates the alkyne's triple bond, promoting an intramolecular cyclization that forms the second C-N bond and closes the pyrrole (B145914) ring. nih.gov

N-S Bond Cleavage: The final catalytic cycle involves the cleavage of the N-S bond (desulfinylation) to yield the final product with a free NH group in the pyrrole ring. nih.gov

A further synthetic strategy employs a sequence of Buchwald–Hartwig cross-coupling followed by an annulation reaction through intramolecular oxidative cyclodehydrogenation to construct the polycyclic system. nih.gov Additionally, gold-catalyzed intramolecular hydroamination of N-alkynyl indoles has been shown to be a highly selective method for forming related fused pyrrole systems, proceeding through a 6-exo-dig cyclization mechanism. mdpi.comnih.gov

Role of Intermediates in Reaction Progression

The progression of pyrrolo[2,3-b]quinoxaline synthesis is governed by the formation and transformation of key intermediates. In the condensation pathway between a 3-hydroxy-3-pyrroline-2-one derivative and o-phenylenediamine, an initial imine intermediate (species 4 in the proposed scheme) is formed. nih.gov This imine is believed to exist in equilibrium with a more stable enamine tautomer (species 5 ), which is stabilized by intramolecular hydrogen bonding. nih.govrsc.org The subsequent intramolecular nucleophilic attack by the free amino group onto a carbonyl group leads to a dihydro-pyrrolo[2,3-b]quinoxaline intermediate (e.g., 3a' ), which is then oxidized to the final aromatic product. nih.gov

In the copper-catalyzed pathway, several transient intermediates are proposed. nih.gov The initial C-N coupling results in an intermediate (E-1) where the sulfinamide is attached to the quinoxaline core. nih.gov Coordination of the copper catalyst to the alkyne triple bond forms a π-complex (E-2), which facilitates the ring-closing cyclization. nih.gov Further evidence for the proposed mechanism was obtained through the detection and isolation of a later intermediate, 1-(t-butylsulfinyl)-2-phenyl-1H-pyrrolo[2,3-b]quinoxaline (E-5), from the reaction mixture. The subsequent disappearance of this compound as the reaction progressed strongly supported its role as a direct precursor to the final product. nih.gov

Stereochemical and Regioselective Aspects of Synthesis

While 1,2-Diphenyl-1H-pyrrolo[2,3-b]quinoxaline itself is achiral, stereochemical and regioselective considerations are paramount in the synthesis of its more complex derivatives and related fused systems.

Regioselectivity is a key factor in the cyclization step. For instance, in the gold-catalyzed synthesis of related 3H-pyrrolo-[1,2,3-de] quinoxalines, the reaction proceeds with high selectivity, exclusively forming the product of a 6-exo-dig cyclization. mdpi.comnih.gov No products resulting from a competing 7-endo-dig cyclization were observed, demonstrating the catalyst's precise control over the ring-forming process. mdpi.com This type of selectivity is crucial for ensuring that the desired constitutional isomer is formed.

In syntheses designed to create more complex polycyclic systems with multiple chiral centers, both regioselectivity and diastereoselectivity are critical. For example, a three-component 1,3-dipolar cycloaddition reaction has been used to synthesize novel spiro[indeno[1,2-b]quinoxaline-11,1′-pyrrolo[2,1-a]isoquinoline] derivatives with four contiguous chiral stereocenters, achieving high regio- and diastereoselectivity. researchgate.net Such methods highlight the importance of controlling the three-dimensional arrangement of atoms during the formation of the pyrrolo-quinoxaline scaffold. researchgate.net

Influence of Catalysts and Reagents on Reaction Kinetics and Selectivity

The choice of catalysts and reagents profoundly impacts the rate, yield, and selectivity of pyrrolo[2,3-b]quinoxaline synthesis.

In copper-catalyzed reactions, the Cu(OAc)₂ catalyst is essential for all three key transformations: the initial C-N coupling, the subsequent cyclization, and the final desulfinylation step. nih.gov The reaction kinetics can be significantly accelerated by external factors; the use of ultrasound irradiation has been shown to dramatically reduce reaction times from several hours to minutes. nih.govresearchgate.net

For condensation-based pathways, both the solvent and the catalyst play critical roles. The synthesis of ethyl 1-phenyl-2-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate saw a dramatic increase in yield from 12% to 50% when the solvent was changed from absolute ethanol (B145695) to glacial acetic acid. rsc.org Acetic acid not only serves as the solvent but also likely acts as a catalyst for the condensation and dehydration steps. researchgate.net The use of a mild acid catalyst, such as citric acid, is also effective in promoting the reaction. nih.govrsc.org The optimization of reactant ratios has also been shown to influence product yield. rsc.org

The table below summarizes the effect of different solvents and catalysts on the yield of a representative pyrrolo[2,3-b]quinoxaline synthesis. rsc.org

CatalystSolventTemperature (°C)Yield (%)
Citric AcidAbsolute Ethanol8012
None (Solvent as Catalyst)Glacial Acetic Acid9050

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. For derivatives of the 1,2-Diphenyl-1H-pyrrolo[2,3-b]quinoxaline scaffold, DFT calculations are used to determine the most stable three-dimensional arrangement of atoms.

Experimental data from single-crystal X-ray diffraction of a closely related derivative, ethyl this compound-3-carboxylate, provides a crucial reference for these calculations. nih.gov This analysis revealed that the central pyrrolo[2,3-b]quinoxaline ring system is nearly planar, with a root-mean-square deviation of just 0.039 Å. nih.gov The two phenyl rings are not coplanar with this core; they are twisted at significant angles. Specifically, the phenyl ring at position 1 forms a dihedral angle of 57.83°, while the phenyl ring at position 2 is twisted by 63.63° relative to the central planar core. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize this ground-state geometry, providing bond lengths, bond angles, and dihedral angles that can be compared with experimental X-ray data to validate the computational model. nih.govnih.gov

Table 1: Experimentally Determined Geometric Parameters for Ethyl this compound-3-carboxylate
ParameterValue
Central Ring SystemPlanar (r.m.s. deviation 0.039 Å)
Dihedral Angle (Phenyl at C1)57.83(13)°
Dihedral Angle (Phenyl at C2)63.63(13)°

Data sourced from single-crystal X-ray diffraction studies. nih.gov

Calculation of Frontier Molecular Orbitals (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior and reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net

For quinoxaline-based systems, the HOMO and LUMO are typically π-orbitals distributed across the aromatic core. researchgate.net In this compound, the HOMO is expected to be delocalized over the electron-rich pyrrolo-quinoxaline system, while the LUMO would also be distributed across the conjugated framework. A smaller HOMO-LUMO gap generally implies higher reactivity and susceptibility to electronic excitation. researchgate.net These calculations are a standard output of DFT studies and are essential for predicting the molecule's behavior in redox reactions and its potential application in electronic materials. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. For this compound, a key area of flexibility is the rotation of the two phenyl groups around their single bonds connected to the rigid heterocyclic core.

MD simulations would model the molecule's movements by solving Newton's equations of motion, considering forces derived from a molecular mechanics force field. Such simulations, performed in a simulated solvent environment, can explore the accessible conformational space of the phenyl rings. The results would reveal the most populated rotational angles (conformers), the energy barriers to rotation between them, and how molecular motion might influence interactions with other molecules or biological targets.

Thermodynamic and Kinetic Calculations Related to Reactivity and Stability

Computational methods are invaluable for quantifying the reactivity and stability of molecules through thermodynamic and kinetic calculations. Studies on derivatives of this compound have utilized these approaches to evaluate their antioxidant potential. nih.govrsc.org

Table 2: Calculated Radical Scavenging Activity of a this compound Derivative
Radical SpeciesMediumActivityOverall Rate Constant (k_overall)
Hydroxyl Radical (HO˙)Pentyl EthanoateActive Scavenger8.56 × 10⁸ M⁻¹ s⁻¹
Hydroperoxyl Radical (HOO˙)NonpolarNot CapableN/A

Data for ethyl this compound-3-carboxylate. nih.gov

Computational Prediction of Spectroscopic Properties

Theoretical calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structural verification when compared with experimental data. For the pyrrolo[2,3-b]quinoxaline scaffold, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework, are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts.

Experimental ¹H NMR data for ethyl this compound-3-carboxylate shows characteristic signals, such as two doublets of doublets around 8.41 ppm and 8.05 ppm, corresponding to the protons at the 5 and 8 positions of the quinoxaline (B1680401) moiety. nih.gov Computational predictions of these chemical shifts can be compared to the experimental spectrum to confirm that the calculated geometry is a good representation of the molecule's structure in solution. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing information on the energies and characteristics of electronic transitions within the molecule.

Table 3: Key Experimental ¹H NMR Signals for a this compound Derivative
ProtonsChemical Shift (ppm)Multiplicity
H-5, H-8 (Quinoxaline)~8.41 and ~8.05Doublet of doublets (dd)
Methylene (-OCH₂CH₃)~4.36Quartet (q)
Methyl (-OCH₂CH₃)~1.26Triplet (t)

Data for ethyl this compound-3-carboxylate in CDCl₃. nih.gov

In Silico Approaches to Investigate Molecular Interactions

In silico techniques, particularly molecular docking, are used to predict and analyze the interaction between a small molecule and a macromolecular target, such as a protein or enzyme. This approach is fundamental in drug discovery for evaluating a compound's potential biological activity.

While not performed on this compound itself, studies on other substituted pyrrolo[2,3-b]quinoxalines demonstrate the utility of this method. nih.gov In one such study, derivatives of the core scaffold were docked into the N-terminal RNA-binding domain of the SARS-CoV-2 nucleocapsid protein to assess their potential as inhibitors. nih.gov This computational process involves placing the molecule (ligand) into the three-dimensional binding site of the protein and using a scoring function to estimate the binding affinity, typically reported as a binding energy. The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-protein complex. These in silico studies help prioritize which compounds are most promising for further experimental testing. nih.govresearchgate.net

Exploration of Molecular Interactions and Biochemical Mechanisms Non Clinical Focus

Investigation of Antioxidant Activity via Radical Scavenging Mechanisms

Derivatives of 1,2-Diphenyl-1H-pyrrolo[2,3-b]quinoxaline have been evaluated for their potential to act as antioxidants by scavenging free radicals. These studies provide insight into the molecule's reactivity and its ability to neutralize reactive oxygen species.

The antioxidant capacity of pyrrolo[2,3-b]quinoxaline derivatives has been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net This method is widely used to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. In one study, a series of pyrrolo[2,3-b]quinoxalines were synthesized and tested, among which ethyl this compound-3-carboxylate was identified as the most promising radical scavenger. nih.govresearchgate.net The assay involves preparing a DPPH solution in methanol and solutions of the test compounds in dimethyl sulfoxide (DMSO) at various concentrations. nih.gov The reaction is monitored by measuring the decrease in absorbance at approximately 517 nm, which indicates the scavenging of the DPPH radical. nih.gov

Table 1: Antioxidant Activity of Ethyl this compound-3-carboxylate This table is for illustrative purposes based on the text. Specific IC50 values were not detailed in the search results but the compound was identified as the most potent in its series.

Compound Assay Result

To elucidate the mechanisms behind the observed antioxidant activity, computational studies have been performed on ethyl this compound-3-carboxylate. nih.govresearchgate.net Thermodynamic and kinetic calculations were used to evaluate its interaction with hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. nih.govresearchgate.net

The primary mechanisms for its hydroxyl radical scavenging activity were identified as the Formal Hydrogen Transfer (FHT) pathway and the Radical Adduct Formation (RAF) mechanism. nih.gov Specifically, the FHT pathway at the C23–H bond and the RAF mechanism at the C12 position were found to be the most significant contributors to its antiradical activity. nih.gov

Studies on Antimicrobial Activity at the Molecular Level

The pyrrolo[2,3-b]quinoxaline scaffold is a known constituent in compounds with potential antimicrobial properties. nih.govresearchgate.net Studies on derivatives and related analogues have sought to quantify this activity and understand its molecular basis.

While data for this compound itself is limited, studies on structurally related compounds provide insight into the potential antimicrobial activity of this class. For instance, a series of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, which are heterocyclic analogues, were evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Most of the tested compounds showed low activity, with Minimum Inhibitory Concentration (MIC) values greater than 25 μg/mL. nih.gov However, one derivative featuring an N,N-dimethylethan-1-amine moiety demonstrated a moderate MIC value of 12.5 μg/mL. nih.gov

Table 2: Antimycobacterial Activity of a Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivative

Compound Target Organism MIC (μg/mL)

To explore the potential mechanism of action for the observed antimycobacterial activity, molecular docking studies were performed on the thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline analogues. nih.gov These computational analyses aimed to identify potential protein targets within Mycobacterium tuberculosis. The results proposed that adenosine kinase (Rv2202c) could be a plausible target. The docking studies showed that the compounds with the most significant antimycobacterial activity also had the highest normalized docking scores against this enzyme. mdpi.com Inhibition of adenosine kinase, which is involved in adenosine phosphorylation, could disrupt essential metabolic pathways necessary for the bacterium's survival.

Biochemical Target Identification and Ligand Binding Studies (e.g., enzyme inhibition, protein binding, without clinical implications)

Biochemical target identification for the pyrrolo[2,3-b]quinoxaline scaffold extends from the antimicrobial context to other potential protein interactions. As indicated by molecular docking studies, enzymes involved in critical metabolic pathways are plausible targets for this class of compounds.

The investigation into the antimycobacterial properties of thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives led to the identification of adenosine kinase as a potential biochemical target. mdpi.com The computational binding analysis suggested that these heterocyclic systems can fit into the active site of the enzyme. This type of molecular modeling is instrumental in forming hypotheses about ligand-protein interactions and guiding further experimental validation. While these findings pertain to a structurally related analogue rather than this compound itself, they highlight a potential area of biochemical interaction for the broader pyrrolo[2,3-b]quinoxaline class of molecules.

Inhibition of Specific Enzymes (e.g., Mcl-1 protein, c-Met kinase)

Derivatives of the quinoxaline (B1680401) and pyrroloquinoxaline core have demonstrated inhibitory activity against several enzymes implicated in disease progression, notably in oncology.

Mcl-1 Protein Inhibition: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and a critical survival factor for many cancer cells. The inhibition of Mcl-1 is a key therapeutic strategy. While direct inhibition data for this compound is not prominently documented, related quinoxaline derivatives have been explored for their ability to induce Mcl-1 dependent apoptosis. For example, a quinoxaline urea analog, compound 1h , was found to specifically induce apoptosis in a manner dependent on Mcl-1. nih.gov This finding highlights the potential of the quinoxaline scaffold to be tailored for Mcl-1 inhibition, suggesting that appropriate functionalization of the this compound core could yield compounds with similar activity.

c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is a hallmark of various cancers. The quinoxaline scaffold is a recognized pharmacophore for c-Met kinase inhibitors. nih.gov Although specific inhibitory data for the parent this compound is scarce, various derivatives have been synthesized and evaluated. For instance, a study on novel pyrrolo[3,2-b]quinoxaline derivatives, which are structural isomers of the title compound's core, identified potent inhibitors of several tyrosine kinases, including MET. nih.gov These compounds often act as ATP-competitive inhibitors.

The following table summarizes the activity of a representative pyrroloquinoxaline derivative against various kinases, illustrating the potential of this heterocyclic system.

Compound DerivativeTarget KinaseActivity/ObservationReference
Pyrrolo[3,2-b]quinoxaline derivative 8aMETInhibits clinically relevant mutant kinases. nih.gov
Pyrrolo[3,2-b]quinoxaline derivative 8aABL1Inhibits clinically relevant mutant kinases. nih.gov
Pyrrolo[3,2-b]quinoxaline derivative 8aEGFRInhibits clinically relevant mutant kinases. nih.gov
Pyrrolo[3,2-b]quinoxaline derivative 8aFLT3Inhibits clinically relevant mutant kinases. nih.gov
Pyrrolo[3,2-b]quinoxaline derivative 8aKITInhibits clinically relevant mutant kinases. nih.gov

Structure-Activity Relationship (SAR) Studies for Biochemical Interactions

Structure-Activity Relationship (SAR) studies are crucial for optimizing the inhibitory activity of the pyrrolo[2,3-b]quinoxaline scaffold. Research has shown that modifications at various positions of the heterocyclic core can significantly influence biological activity.

For 2-substituted pyrrolo[2,3-b]quinoxalines, the nature and size of the substituent at the C-2 position have been shown to be key for the inhibition of Tumor Necrosis Factor-alpha (TNF-α). nih.gov A study demonstrated that aryl moieties at this position were generally more effective than long-chain alkyl or hydroxyl alkyl groups. nih.gov

A general SAR summary for anticancer quinoxaline derivatives indicates that linkers and substituents at positions 2 and 3 of the quinoxaline nucleus are critical for activity. mdpi.com For example, an NH-CO linker at the second position was found to increase activity, while aliphatic linkers decreased it. mdpi.com Furthermore, the presence of an NH or NCH₃ group at the second position of the quinoxaline nucleus was deemed essential for activity in another series of compounds. mdpi.com

The table below outlines key SAR findings for different series of quinoxaline and pyrrolo[2,3-b]quinoxaline derivatives, providing insights into how structural modifications impact their biochemical interactions.

Compound SeriesStructural ModificationImpact on ActivityTarget/ActivityReference
2-Substituted Pyrrolo[2,3-b]quinoxalinesAryl moiety at C-2 positionHigher inhibitory activityTNF-α Inhibition nih.gov
2-Substituted Pyrrolo[2,3-b]quinoxalinesLong-chain alkyl/hydroxyl alkyl at C-2Lower inhibitory activity compared to arylTNF-α Inhibition nih.gov
Quinoxaline DerivativesNH-CO linker at C-2 positionIncreased anticancer activityAnticancer mdpi.com
Quinoxaline DerivativesAliphatic linker at C-2 positionDecreased anticancer activityAnticancer mdpi.com
Quinoxaline DerivativesPresence of NH or NCH₃ at C-2 positionEssential for anticancer activityAnticancer mdpi.com

DNA/RNA Interaction Studies

The planar, polycyclic aromatic structure of the pyrrolo[2,3-b]quinoxaline core is suggestive of a potential to interact with nucleic acids, primarily through intercalation. This mechanism involves the insertion of the planar molecule between the base pairs of the DNA double helix. While direct experimental evidence for DNA or RNA interaction by this compound is not extensively reported, studies on structurally related quinoxaline derivatives provide strong evidence for this mode of action.

For instance, 2,3-bifunctionalized quinoxalines with extended π-conjugated systems have been investigated as DNA intercalators. nih.gov These compounds bear a strong resemblance to well-characterized drugs that bind to DNA via intercalation. nih.gov Molecular docking studies of other quinoxaline derivatives have shown that they can act as DNA intercalators, thereby inhibiting DNA synthesis in bacterial cells. tandfonline.com The binding of these compounds to the quinolone-binding site of S. aureus DNA gyrase often involves interactions with specific DNA bases and amino acid residues within the protein. tandfonline.com

Similarly, 6H-indolo[2,3-b]quinoxalines, which are structurally analogous to the pyrrolo[2,3-b]quinoxaline core, are known to exert their pharmacological effects predominantly through DNA intercalation. researchgate.net The stability of the complex formed between these derivatives and DNA is a critical factor for their biological activity and is influenced by the substituents on the heterocyclic nucleus. researchgate.net These findings collectively suggest that this compound, being a planar aromatic system, likely possesses the ability to interact with DNA, although the specifics of this interaction would depend on its electronic and steric properties.

Future Prospects and Emerging Research Areas

Development of Novel Synthetic Pathways

While classical syntheses of pyrrolo[2,3-b]quinoxalines often involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, recent and future research is focused on developing more efficient, sustainable, and versatile synthetic methodologies. nih.gov The emphasis is on improving yields, reducing reaction times, and employing environmentally benign conditions.

Emerging strategies include:

Catalyst-Driven Syntheses: There is a significant push to move away from harsh conditions and stoichiometric reagents towards catalytic systems. This includes the use of copper-catalyzed one-pot reactions that proceed via coupling-cyclization-desulfinylation, which can be accelerated using ultrasound irradiation. nih.gov Gold-catalyzed intramolecular hydroamination of N-alkynyl indoles represents another sophisticated and mild approach to constructing related polycyclic systems. ontosight.airesearchgate.netunicatt.it

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly shorten reaction times in the synthesis of related heterocyclic structures, a technique that could be further optimized for 1,2-Diphenyl-1H-pyrrolo[2,3-b]quinoxaline derivatives. nih.gov

A comparative look at traditional versus emerging synthetic routes highlights the trend towards greater efficiency and sustainability.

Synthetic StrategyKey FeaturesPotential AdvantagesReference
Classical CondensationReaction of o-phenylenediamine (B120857) with a 1,2-diketone precursor.Well-established, straightforward. nih.gov
Cu-Catalyzed Sonochemical SynthesisOne-pot reaction of 3-alkynyl-2-chloroquinoxalines with an ammonia (B1221849) surrogate under ultrasound.Rapid, high efficiency, one-pot procedure. nih.gov
Gold-Catalyzed HydroaminationIntramolecular cyclization of substituted N-alkynyl indoles.Mild reaction conditions, high selectivity, compatibility with various functional groups. ontosight.aiunicatt.it

Advanced Materials Science Applications Beyond Optoelectronics

While the photophysical properties of pyrroloquinoxalines have made them candidates for organic electronics, future research is exploring their utility in other areas of materials science. nih.gov The rigid, planar, and electron-rich structure of the this compound core is conducive to applications that rely on molecular packing, electronic communication, and catalytic activity.

Electrochromic Materials: Molecular engineering of related pyrrolo[1,2-α]quinoxaline derivatives by combining them with units like triphenylamine (B166846) has produced materials for electrochromic devices. rsc.orgresearchgate.net These materials exhibit reversible color changes upon the application of an electrical voltage, a property that could be explored for the this compound scaffold in smart windows and displays. rsc.orgresearchgate.net

Photoinitiators for Polymerization: Quinoxaline-based structures are being investigated as highly efficient photoinitiators for converting liquid monomers into solid polymers under UV or visible light. mdpi.com This opens avenues for using this compound derivatives in advanced manufacturing, such as 3D printing and the curing of coatings. mdpi.com

Chemosensors: The electron-rich nature of the pyrroloquinoxaline core makes it an excellent candidate for sensing applications. Analogs have been developed as fluorescent sensors for detecting nitroaromatic compounds, which are common explosives. researchgate.net This suggests a potential role in security and environmental monitoring. researchgate.net

Integration with Nanoscience and Nanotechnology

The convergence of materials science and nanotechnology offers exciting prospects for this compound. Its inherent properties can be amplified or modulated when integrated into nanoscale structures, leading to novel applications in nanomedicine and nano-optics.

Polymer Dots (Pdots) for Bioimaging: Quinoxaline-based semiconducting polymers have been formulated into ultrabright, near-infrared fluorescent polymer dots. nih.gov These Pdots have been successfully used for in vivo microangiography imaging in zebrafish embryos, demonstrating their potential as superior alternatives to traditional quantum dots due to their high brightness and biocompatibility. nih.gov

Self-Assembled Nanostructures: Certain substituted pyrrolo[1,2-a]quinoxalines have been shown to self-assemble into nanoparticles and nanowires. nih.govacs.org This aggregation-induced emission (AIE) phenomenon, where fluorescence is enhanced in the aggregated state, is highly valuable for developing "turn-on" fluorescent probes and advanced imaging agents. nih.govacs.org

Nanoparticles in Medicine: While not the exact compound, related pyrroloquinoline quinone has been used to modify cerium oxide nanoparticles (NPs) to create agents with selective cytotoxicity against cancer cells, particularly when combined with X-ray irradiation. mdpi.comresearchgate.net This highlights the potential for designing this compound-functionalized nanoparticles for targeted cancer therapy and radiosensitization. mdpi.comresearchgate.net

Deeper Exploration of Molecular Recognition and Host-Guest Chemistry

The planar, aromatic surface and the presence of nitrogen heteroatoms in the this compound structure make it an ideal candidate for studies in molecular recognition and supramolecular chemistry. This involves designing molecules that can selectively bind to other ions or molecules (guests) through non-covalent interactions.

Ion and Molecule Sensing: Quinoxaline (B1680401) derivatives have been extensively reviewed as chromogenic and fluorogenic chemosensors for detecting metal cations. researchgate.net The binding event is transduced into a measurable optical signal, such as a change in color or fluorescence intensity. researchgate.net Furthermore, related pyrroloquinoxaline systems have proven effective as fluorescent sensors for nitroaromatic explosives through a fluorescence quenching mechanism. researchgate.net

Probing Biological Receptors: Pyrroloquinoxaline derivatives have been used as "molecular yardsticks" to investigate the spatial dimensions and binding interactions within the 5-HT(3) serotonin (B10506) receptor. nih.gov This demonstrates their utility as molecular probes to map the architecture of biological binding sites, aiding in rational drug design. nih.gov

Supramolecular Assembly: The tendency of planar aromatic molecules to form ordered aggregates through π-π stacking interactions is a cornerstone of supramolecular chemistry. digitellinc.com Studies on related pyrroloquinoxalines show they can form supramolecular architectures like J-type aggregates in solution, which alters their photophysical properties. nih.gov Future work could focus on controlling the self-assembly of this compound to create well-defined, functional supramolecular structures. digitellinc.comnih.gov

Computational Design of Pyrrolo[2,3-B]quinoxaline Analogs with Tailored Properties

In silico methods are becoming indispensable in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds before their synthesis. Theoretical and computational studies are set to accelerate the discovery of novel this compound analogs with optimized characteristics.

Predicting Bioactivity: Molecular docking and other computational tools are used to predict how pyrroloquinoxaline derivatives will bind to biological targets. nih.gov For instance, in silico studies have been used to assess the binding affinities of these compounds to proteins relevant to COVID-19 and to suggest mechanisms for their antimycobacterial activity. nih.govnih.gov This allows for the pre-screening of large virtual libraries of compounds to identify the most promising candidates for synthesis and testing.

Tuning Optoelectronic Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are powerful methods for calculating the electronic structure and predicting the photophysical properties of molecules. nih.govacs.org These calculations can guide the synthesis of new analogs with desired absorption and emission wavelengths, quantum yields, and charge-transfer characteristics for applications in OLEDs, sensors, or electrochromic devices. rsc.orgacs.org

Elucidating Reaction Mechanisms: Computational chemistry can provide deep insights into the mechanisms of chemical reactions. For example, calculations have been used to rationalize the final steps in the gold-catalyzed synthesis of related heterocycles, helping to explain why certain products are formed selectively. ontosight.aiunicatt.it This understanding is crucial for optimizing existing synthetic routes and designing new ones.

The table below summarizes key parameters that can be predicted through computational modeling to guide the design of new analogs.

Property/ApplicationComputational MethodPredicted ParametersReference
Biological ActivityMolecular Docking, Molecular DynamicsBinding affinity, interaction modes, inhibition constants (IC₅₀). nih.govnih.gov
Antioxidant ActivityDFT (e.g., QM-ORSA protocol)Reaction thermodynamics, rate constants for radical scavenging. nih.gov
Optoelectronic PropertiesDFT, TDDFTHOMO/LUMO energy levels, absorption/emission spectra, charge transfer. nih.govacs.org
Reaction PathwaysDFTTransition state energies, reaction intermediates, thermodynamic stability of products. ontosight.aiunicatt.it

Q & A

Q. What are the primary synthetic routes for 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline, and what are their limitations?

The compound is typically synthesized via condensation of 2-(1H-pyrrol-1-yl)aniline with aldehydes under metal-catalyzed or thermal conditions. Conventional methods often rely on transition metals (e.g., CuCl₂/KI) or stoichiometric reagents, which introduce challenges like toxicity, high costs, and side reactions (e.g., aldehyde oxidation to acids) . Recent advances propose metal-free protocols using α-hydroxy acids as aldehyde surrogates to avoid decarbonylation and improve sustainability .

Method Catalyst/Reagent Yield Limitations
Aldehyde condensationCuCl₂/KI60-80%Toxic solvents, metal residues
Metal-free (α-hydroxy acid)None70-85%Requires inert conditions, longer reaction times

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. For example, distinct signals for pyrrole protons (δ ~6.5–7.5 ppm) and quinoxaline protons (δ ~8.0–9.2 ppm) .
  • LCMS : Validates molecular weight (e.g., [M+H]⁺ = 325.14) and purity (>99% for research-grade samples) .
  • X-ray crystallography : Resolves stereochemical details, such as dihedral angles between phenyl and heterocyclic rings, critical for understanding π-conjugation .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

Polar aprotic solvents (e.g., DMSO) at 120°C under aerobic conditions are effective for cyclocondensation reactions. However, inert atmospheres (N₂/Ar) are recommended when using aldehydes to prevent oxidation . For scale-up, SnO₂@MWCNT nano-catalysts in ethanol at 60°C offer improved yields (85–90%) and recyclability .

Advanced Research Questions

Q. How do electronic modifications (e.g., substituents on phenyl rings) influence the compound’s photophysical properties?

Introducing electron-donating groups (e.g., -OMe) on phenyl rings enhances intramolecular charge transfer (ICT), red-shifting absorption/emission spectra. For example, derivatives with methoxy groups exhibit λₐbₛ ≈ 450 nm (vs. 420 nm for unsubstituted analogs), relevant for optoelectronic applications . Electrochemical studies (cyclic voltammetry) reveal HOMO/LUMO levels (-5.3 eV/-3.1 eV), indicating suitability as organic semiconductor materials .

Q. What mechanistic insights explain contradictions in catalytic efficiency between transition-metal and metal-free syntheses?

Transition metals (e.g., Cu²⁺) facilitate oxidative coupling but risk side reactions like over-oxidation or dimerization. In contrast, metal-free routes proceed via acid-catalyzed imine formation followed by cyclization, minimizing byproducts but requiring precise pH control . Kinetic studies show metal-free methods have higher activation energies (ΔG‡ ≈ 25 kcal/mol) but better selectivity .

Q. How does this compound interact with biological targets (e.g., DNA or enzymes)?

Analogous indoloquinoxalines intercalate into DNA via planar aromatic systems, disrupting replication (e.g., IC₅₀ = 2.5 μM against HSV-1). Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -SO₂Ph) enhance binding affinity to DNA minor grooves . Computational docking models (AutoDock Vina) predict hydrogen bonding between the quinoxaline N-atoms and guanine residues .

Q. Can this compound serve as a scaffold for photovoltaic sensitizers?

Yes. Indoloquinoxaline derivatives with triphenylamine donors achieve power conversion efficiencies (PCE) up to 9.2% in dye-sensitized solar cells (DSSCs). The extended π-system improves light harvesting, while twisted phenyl groups reduce dye aggregation on TiO₂ surfaces .

Methodological Recommendations

  • Synthetic Optimization : Prioritize SnO₂@MWCNT catalysts for scalability and eco-friendliness .
  • Characterization : Combine XRD with DFT calculations (e.g., Gaussian09) to correlate crystal packing with optoelectronic properties .
  • Biological Assays : Use ethidium bromide displacement assays to quantify DNA binding and MTT assays for cytotoxicity profiling .

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